molecular formula C15H11N3OS2 B2389675 (Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 488825-68-9

(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No. B2389675
CAS RN: 488825-68-9
M. Wt: 313.39
InChI Key: WPEIBXMRVIDMLJ-RAXLEYEMSA-N
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Description

(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the thiazolidinone family and has been synthesized using different methods.

Scientific Research Applications

Synthesis of Schiff Bases

This compound is used in the synthesis of new Schiff bases . Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . They are versatile compounds used in organic synthesis and medicinal chemistry .

Phase Transition Studies

The compound has been used in phase transition studies . Phase transition temperatures and thermal parameters were obtained from differential scanning calorimetry (DSC), and texture observation was carried out with a polarizing optical microscope (POM) over heating and cooling cycles .

Metal-Organic Frameworks (MOFs)

The compound has been used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures . They are used in a variety of applications, including gas storage, separation, and catalysis .

Catalysis

The compound has been used as a catalyst for CO2 utilization and sulfoxidation reaction . It has been found that solvent-free catalytic reaction conditions offer good catalytic conversion in the case of cyclic carbonates, and for sulfoxide, good conversion and selectivity are achieved in the presence of DCM as a solvent medium under ambient reaction conditions .

Green Chemistry

The compound has been used in green chemistry, specifically in the green mechanochemical synthesis of MOFs . Mechanochemical synthesis is a type of synthesis that uses mechanical energy to induce chemical reactions, and it’s considered a green and sustainable method of synthesis .

Thermal Stability Studies

The compound has been used in studies of thermal stability . The chemical and thermal stability of the catalyst are excellent and it is active for up to four catalytic cycles without significant loss in activity .

properties

IUPAC Name

(5Z)-3-anilino-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS2/c19-14-13(10-11-6-8-16-9-7-11)21-15(20)18(14)17-12-4-2-1-3-5-12/h1-10,17H/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEIBXMRVIDMLJ-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

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